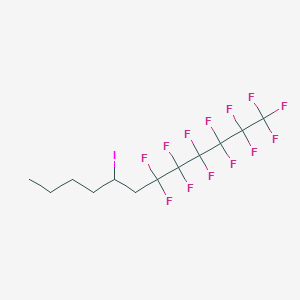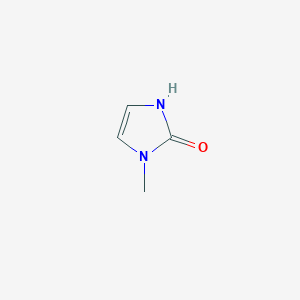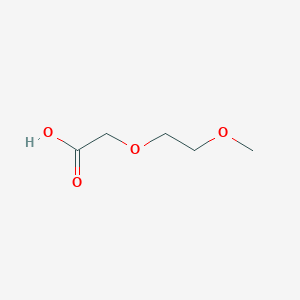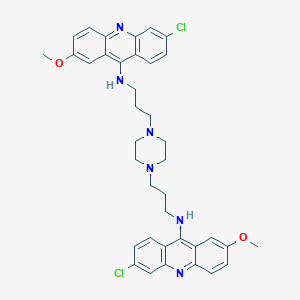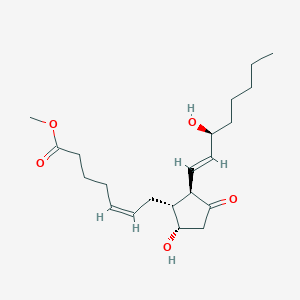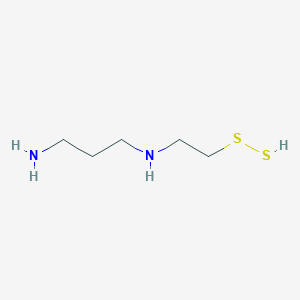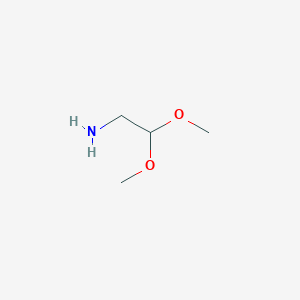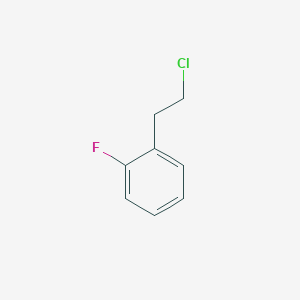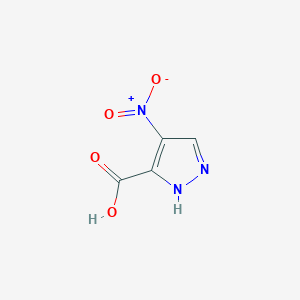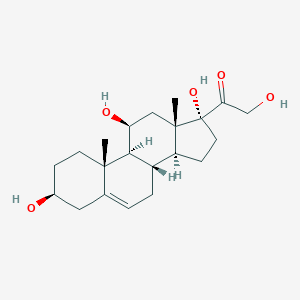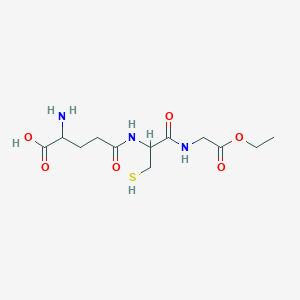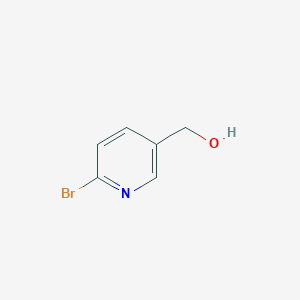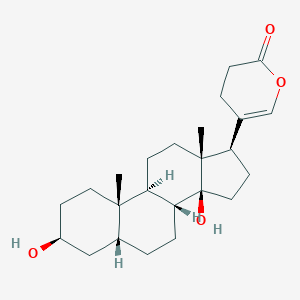
22,23-Dihydrobufalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22,23-Dihydrobufalin is a steroid compound that is derived from the bufadienolide family, which is found in the skin and parotid venom glands of toads. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of 22,23-Dihydrobufalin involves the inhibition of the Na+/K+-ATPase pump, which is responsible for maintaining the ion balance in cells. This inhibition leads to an increase in intracellular calcium levels, which triggers apoptosis in cancer cells. It also leads to the activation of the MAPK/ERK signaling pathway, which plays a role in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-tumor effects, 22,23-Dihydrobufalin has been found to have anti-inflammatory and anti-viral effects. It has also been shown to have a positive effect on the cardiovascular system, including the regulation of blood pressure and the prevention of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 22,23-Dihydrobufalin in lab experiments is its potent anti-tumor activity. It is also relatively stable and can be easily synthesized in large quantities. However, its toxicity limits its use in vivo, and further studies are needed to determine the optimal dosage and administration route.
Direcciones Futuras
Future research on 22,23-Dihydrobufalin should focus on its potential as a cancer treatment, including its efficacy in vivo and its potential side effects. It should also explore its anti-inflammatory and anti-viral effects, as well as its potential as a cardiovascular drug. Additionally, the development of novel synthesis methods and analogs may lead to more potent and selective compounds.
Métodos De Síntesis
The synthesis of 22,23-Dihydrobufalin involves several steps, including the isolation of bufadienolides from the toad skin and parotid venom glands, followed by chemical modification to produce the final product. The process is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
The anti-tumor properties of 22,23-Dihydrobufalin have been extensively studied. It has been found to inhibit the growth of several types of cancer cells, including lung, breast, and liver cancer. It has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential treatment for cancer.
Propiedades
Número CAS |
123623-38-1 |
|---|---|
Nombre del producto |
22,23-Dihydrobufalin |
Fórmula molecular |
C24H36O4 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
5-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C24H36O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h14,16-20,25,27H,3-13H2,1-2H3/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |
Clave InChI |
LESMUPYSKQPXRH-BMPKRDENSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)CC5)O)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O |
Sinónimos |
22,23-dihydrobufalin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
